molecular formula C15H21N3OS B2752497 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1170501-83-3

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2752497
CAS No.: 1170501-83-3
M. Wt: 291.41
InChI Key: YHXGIOXBSOKLCO-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure integrates a piperazine core, a moiety frequently employed in drug discovery for its favorable physicochemical properties and its role as a scaffold to optimally position pharmacophoric groups for target interaction . This core is functionalized with a cyclopropylcarbonyl group and a 4-cyclopropylthiazole methyl group, features commonly associated with modulating biological activity and metabolic stability. Piperazine-containing molecular frameworks are found in a wide range of approved therapeutics and bioactive molecules, including kinase inhibitors, receptor modulators, and antiviral agents . The specific architecture of this compound, featuring a thiazole-linked cyclopropyl group, suggests potential for applications in the development of enzyme inhibitors. Compounds with similar structural motifs, such as piperazine coupled with a cyclopropanecarbonyl group and a thiazole heterocycle, have been investigated for inhibiting biological targets like autotaxin or cathepsin enzymes, which are relevant in pathophysiological conditions including cancer, fibrosis, and atherosclerosis . The presence of the thiazole ring, a privileged structure in medicinal chemistry, further underscores its utility in the design of novel biologically active compounds. This product is intended for research and development purposes in a laboratory setting exclusively. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for constructing more complex molecules in drug discovery programs.

Properties

IUPAC Name

cyclopropyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-14-16-13(10-20-14)11-1-2-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXGIOXBSOKLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following are notable applications of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine:

Antimicrobial Activity

Compounds with thiazole and piperazine structures have shown significant antimicrobial properties. For instance, a study demonstrated that derivatives exhibited moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has demonstrated potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by interacting with specific biochemical pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness:

Cancer Cell LineIC50 Value (µM)
HeLa15
MCF-720
NCI-H46025

The mechanism of action involves the activation of caspases and disruption of mitochondrial function, leading to apoptosis .

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties. It has been observed to modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

Given its diverse biological activities, 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has potential therapeutic applications in:

  • Infectious Diseases : As an antimicrobial agent.
  • Cancer Therapy : As a cytotoxic agent targeting various cancer types.
  • Neurodegenerative Disorders : Potentially mitigating neuroinflammation and protecting neuronal health.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Piperazine Substitutions

  • N1 Position : The cyclopropanecarbonyl group in the target compound contrasts with methylsulfonyl () or methyl () substituents in analogs. Cyclopropane’s ring strain and sp² hybridization may enhance binding rigidity compared to bulkier aryl groups .
  • N4 Position : The 4-cyclopropylthiazole group differentiates the target compound from phenyl- (), chlorophenyl- (), or methylthiazole-containing analogs (). Cyclopropyl’s electron-withdrawing effects could modulate thiazole aromaticity and receptor affinity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The cyclopropane and thiazole groups confer moderate lipophilicity (logP ~3.2), comparable to 4-chlorophenyl analogs (logP 3.5) but higher than methylsulfonyl derivatives (logP ~2.1) .
  • Solubility : Unlike hydrochloride salts (e.g., ’s analog), the target compound’s free base form may limit aqueous solubility, necessitating prodrug strategies.

Advantages and Limitations

  • Advantages :
    • Cyclopropane enhances metabolic resistance to oxidative degradation compared to phenyl groups .
    • The 4-cyclopropylthiazole may reduce off-target effects seen in phenylthiazole derivatives .
  • Limitations: Synthetic complexity of cyclopropane incorporation (requires specialized reagents like trimethylsilylcyclopropane) . Limited in vivo data compared to methylsulfonyl or nitro-triazole analogs .

Biological Activity

1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS No. 1170501-83-3) is a complex organic compound featuring a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3OSC_{15}H_{21}N_{3}OS with a molecular weight of 291.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC15H21N3OS
Molecular Weight291.4 g/mol
CAS Number1170501-83-3

The biological activity of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to modulate the activity of these targets, leading to various pharmacological effects. Current research focuses on its potential as an anti-cancer agent and its role in modulating neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, particularly in breast and renal cancers.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may be enhanced by the piperazine structure.
  • Neurological Effects : Given the presence of the piperazine ring, this compound may interact with central nervous system receptors, potentially offering therapeutic benefits in neuropharmacology.

Antitumor Efficacy

A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and showed moderate antimycobacterial activity alongside notable antitumor efficacy against human tumor cell lines.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AntimicrobialBactericidal activity against Gram-positive bacteria
NeuropharmacologicalPotential modulation of neurotransmitter systems

Q & A

Q. What are the typical synthetic routes for 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine, and what key reagents are involved?

The synthesis involves multi-step organic reactions, including:

  • Piperazine functionalization : Alkylation of the piperazine core using propargyl bromide or analogous electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thiazole ring formation : Cyclization of cyclopropyl-substituted thioamides or via palladium-catalyzed cross-coupling to introduce the 4-cyclopropylthiazole moiety .
  • Acylation : Reaction with cyclopropanecarbonyl chloride to install the cyclopropanecarbonyl group . Critical reagents include propargyl bromide, CuSO₄·5H₂O (for click chemistry), and Pd catalysts for coupling reactions. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., cyclopropane ring protons at δ ~0.8–1.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., HRESIMS for [M+H]⁺/M+Na]⁺ ions) .
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding patterns .

Q. What pharmacological activities are associated with this compound's structural motifs?

The piperazine-thiazole scaffold is linked to:

  • Antiparasitic activity : Analogous compounds (e.g., 3-nitro-1,2,4-triazole-piperazine derivatives) show efficacy against Trypanosoma cruzi in vitro .
  • Enzyme modulation : Piperazine derivatives often target monoamine transporters or kinases due to their hydrogen-bonding capacity .
  • Cytotoxicity : Thiazole rings may enhance DNA intercalation or topoisomerase inhibition, though specific assays for this compound are pending .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Key strategies include:

  • Variation of substituents : Systematically modifying the cyclopropane or thiazole groups (e.g., halogenation, alkyl chain elongation) to assess potency shifts .
  • Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like T. cruzi CYP51 or serotonin receptors .
  • In vitro assays : Dose-response curves in parasite viability assays (e.g., resazurin-based) paired with cytotoxicity profiling in mammalian cells .

Q. What experimental parameters critically influence the yield and purity of this compound during synthesis?

Optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions .
  • Catalyst loading : Pd(PPh₃)₄ in Suzuki-Miyaura couplings must be titrated (typically 5–10 mol%) to balance cost and efficiency .
  • Temperature control : Exothermic steps (e.g., acylation) demand slow reagent addition at 0–5°C to prevent decomposition .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

Contradictions may arise from:

  • Purity discrepancies : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude batch-specific impurities .
  • Assay variability : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) .
  • Target promiscuity : Perform counter-screens against unrelated enzymes/receptors to rule off-target effects .

Q. Which computational methods are most effective for predicting this compound's pharmacokinetic properties?

Leverage:

  • QSAR models : Tools like SwissADME to estimate logP, bioavailability, and BBB permeability based on substituent effects .
  • Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., GROMACS with CHARMM forcefields) .
  • Metabolism prediction : CYP450 interaction profiling via StarDrop or similar platforms .

Q. What analytical techniques are recommended for identifying synthetic byproducts or degradation products?

Employ:

  • LC-MS/MS : Detect low-abundance impurities using reverse-phase C18 columns and MRM transitions .
  • GC-MS : Volatile byproducts (e.g., residual solvents) are best analyzed with headspace sampling .
  • Stability studies : Accelerated degradation under heat/humidity to identify labile functional groups (e.g., cyclopropane ring strain) .

Q. How can researchers design novel synthons or intermediates for scalable synthesis?

Strategies include:

  • Modular approaches : Pre-functionalize the thiazole or piperazine moieties separately before coupling .
  • Protecting groups : Use Boc or Fmoc on piperazine to prevent side reactions during acylation .
  • Flow chemistry : Continuous processing for exothermic steps (e.g., cyclopropanation) to improve reproducibility .

Q. What experimental frameworks validate target engagement in cellular or in vivo models?

  • Chemical proteomics : Photoaffinity labeling with a biotinylated analog to pull down binding proteins .
  • Knockout/knockdown models : CRISPR-Cas9 editing of putative targets (e.g., T. cruzi enzymes) to confirm mechanism .
  • PET/SPECT imaging : Radiolabeled analogs (e.g., ¹⁸F or ¹¹C tags) for biodistribution studies in animal models .

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